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Tris(trimethylsilyl)arsane

InAs Quantum Dots SWIR Emissive Materials Nanocrystal Synthesis

Tris(trimethylsilyl)arsane, also known as (Me₃Si)₃As or TMS-As, is a specialized organoarsenic compound belonging to the class of silylarsines. It is primarily recognized as a critical, highly reactive precursor for the synthesis of III-V semiconductor materials, including gallium arsenide (GaAs), indium arsenide (InAs), and aluminum arsenide (AlAs), via processes like organometallic chemical vapor deposition (OMCVD) and for the preparation of high-quality InAs colloidal quantum dots (QDs).

Molecular Formula C9H27AsSi3
Molecular Weight 294.49 g/mol
CAS No. 17729-30-5
Cat. No. B091232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsilyl)arsane
CAS17729-30-5
Molecular FormulaC9H27AsSi3
Molecular Weight294.49 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[As]([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C9H27AsSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
InChIKeyOFQPGOWZSZOUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(trimethylsilyl)arsane (CAS 17729-30-5): Procurement Guide for a Specialized Arsenic Precursor


Tris(trimethylsilyl)arsane, also known as (Me₃Si)₃As or TMS-As, is a specialized organoarsenic compound belonging to the class of silylarsines. It is primarily recognized as a critical, highly reactive precursor for the synthesis of III-V semiconductor materials, including gallium arsenide (GaAs), indium arsenide (InAs), and aluminum arsenide (AlAs), via processes like organometallic chemical vapor deposition (OMCVD) [1] and for the preparation of high-quality InAs colloidal quantum dots (QDs) [2]. Its core function is to serve as a soluble and manageable source of arsenic in non-aqueous synthetic chemistry, particularly where traditional arsenic sources like arsine gas (AsH₃) are impractical or require specialized handling [3].

Why Tris(trimethylsilyl)arsane Cannot Be Simply Substituted by Other Arsenic Precursors


A direct substitution of tris(trimethylsilyl)arsane with alternative arsenic precursors is not feasible without fundamentally altering the outcome of the targeted synthesis. The compound operates via a specific dehalosilylation reaction mechanism that enables the low-temperature formation of III-V semiconductors and allows for the precise growth of quantum dots [1]. Substitutes like tris(dimethylamino)arsine (amino-As) or tribenzoylarsine have been explored as safer or less pyrophoric alternatives, but they do not yet replicate the established optical quality and narrow size distribution control afforded by (Me₃Si)₃As in InAs QD synthesis [2]. Furthermore, replacing it with a less reactive source would preclude its use in OMCVD processes that rely on its unique reactivity with Group III halides at moderate temperatures [3].

Quantitative Performance Benchmarks for Tris(trimethylsilyl)arsane in Semiconductor and Quantum Dot Synthesis


Optical Quality of InAs Quantum Dots Synthesized with TMS-As vs. Amino-As Precursor

The use of tris(trimethylsilyl)arsane (TMS-As) as an arsenic precursor enables the synthesis of InAs quantum dots (QDs) with significantly narrower size distributions and superior optical properties compared to the alternative amino-As precursor [1]. TMS-As allows for the production of QDs with narrow excitonic absorption peaks tunable down to 1600 nm and efficient photoluminescence up to ~950 nm [1]. In contrast, the more recently explored amino-As precursor, even with optimized conditions and a novel reducing agent, yields QDs with absorption tunable only up to ~1300 nm [2].

InAs Quantum Dots SWIR Emissive Materials Nanocrystal Synthesis

Record Peak-to-Valley Ratio in InAs Quantum Dots Achieved Using TMS-As Precursor

A recent study demonstrated that InAs QDs synthesized using a modified procedure with tris(trimethylsilyl)arsine can achieve a peak-to-valley ratio (a critical parameter for optoelectronic applications) of ~2, which is reported as a record value for InAs QDs [1]. This quantifiable performance metric establishes a benchmark that alternative precursors, such as tribenzoylarsine (which yields InAs NCs with photoluminescence FWHM of 170–210 meV) [2] and amino-As, have not matched.

InAs Quantum Dots Optoelectronics Absorption Peak

Achieving Narrow Excitonic Peaks with TMS-As Compared to Other Precursors

The use of tris(trimethylsilyl)arsine enables the production of InAs QDs with exceptionally narrow excitonic absorption peaks, with a half-width at half-maximum (HWHM) as low as 50 meV [1]. This is a key measure of size uniformity. In comparison, InAs nanocrystals synthesized from the non-pyrophoric alternative, tribenzoylarsine, exhibit a photoluminescence full width at half maximum (FWHM) of 170–210 meV, which translates to a significantly broader distribution [2].

InAs Quantum Dots Narrow Size Distribution Excitonic Peak

Demonstrated OMCVD Precursor Capability for GaAs Film Deposition

Tris(trimethylsilyl)arsane has been demonstrated to deposit GaAs films via OMCVD using GaCl₃ or Me₃Ga at ambient pressure, producing films characterized by X-ray diffraction and Auger electron spectroscopy with only small amounts of C and O impurities [1]. This established capability contrasts with the performance of alternative Group III-V adducts, such as (C₆F₅)₃GaAs(SiMe₃)₃, which failed to deposit any desired films under similar conditions (500°C, low pressure) [2].

GaAs Deposition OMCVD III-V Semiconductors

High-Value Application Scenarios for Tris(trimethylsilyl)arsane Procurement


Synthesis of High-Performance SWIR-Emissive InAs Quantum Dots

Procure tris(trimethylsilyl)arsane for the synthesis of large, monodisperse indium arsenide (InAs) quantum dots (QDs) for advanced short-wave infrared (SWIR) optoelectronic devices. This application is supported by evidence showing TMS-As enables efficient photoluminescence up to ~950 nm and absorption tunable down to 1600 nm, a range not yet matched by alternative precursors like amino-As (~1300 nm) [1]. Furthermore, it yields QDs with record peak-to-valley ratios (~2) and exceptionally narrow size distributions (HWHM as low as 50 meV), which are critical for high-performance sensors, lasers, and imaging systems [2].

Organometallic Chemical Vapor Deposition (OMCVD) of III-V Semiconductor Films

Use tris(trimethylsilyl)arsane as a specialized arsenic precursor for the OMCVD of gallium arsenide (GaAs), indium arsenide (InAs), and aluminum arsenide (AlAs) films. This application is validated by direct evidence that TMS-As successfully deposits GaAs films on Si and GaAs substrates at ambient pressure when reacted with GaCl₃ or Me₃Ga [1]. In contrast, a related precursor, (C₆F₅)₃GaAs(SiMe₃)₃, failed to produce any film under similar conditions, highlighting the unique effectiveness of TMS-As for this process [1].

Fundamental Research on III-V Semiconductor Precursor Chemistry

Procure tris(trimethylsilyl)arsane for fundamental research aimed at understanding and optimizing the precursor chemistry for III-V semiconductor materials. Its well-characterized dehalosilylation reaction with Group III halides provides a model system for studying low-temperature routes to compound semiconductors [1]. This application is critical for developing next-generation materials synthesis strategies, especially those seeking to avoid the use of highly toxic and dangerous arsine gas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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